molecular formula C15H22N4O4 B3287799 Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate CAS No. 84807-37-4

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3287799
CAS No.: 84807-37-4
M. Wt: 322.36 g/mol
InChI Key: HESOMQFVFSQAMM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate (CAS 84807-37-4) is a high-purity, synthetically valuable chemical building block with a molecular formula of C15H22N4O4 and a molecular weight of 322.36 g/mol . This Boc-protected aminonitrophenylpiperazine derivative is characterized by the simultaneous presence of an aromatic amino group and a nitro group on the phenyl ring, making it a versatile advanced intermediate for various organic syntheses, particularly in pharmaceutical research and development. The compound is offered with a minimum purity of 98% (HPLC) . Its primary research value lies in its application as a key precursor for the synthesis of complex piperazine-containing molecules. The piperazine ring is the second most frequently found scaffold in small-molecule FDA-approved drugs . This scaffold is present in a wide range of therapeutics, including antipsychotic, anticancer, antidepressant, antihistamine, and antiviral agents . The reactive aromatic amino and nitro groups allow for further functionalization, enabling researchers to construct diverse compound libraries for biological screening. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to reveal the secondary amine, providing additional synthetic flexibility . This chemical is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures are required, and the material should be stored sealed in a dry environment.

Properties

IUPAC Name

tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESOMQFVFSQAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703901
Record name tert-Butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84807-37-4
Record name tert-Butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the tert-butyl group and the piperazine ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate serves as an intermediate in synthesizing complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, such as:

  • Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas with palladium catalysts.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Oxidation: Although less common, oxidation reactions can also occur under specific conditions.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities. Notably:

  • Antibacterial and Antifungal Activities: Studies have shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
  • Anticancer Properties: The compound's derivatives are being explored for their efficacy against various cancer cell lines. For instance, modifications to the piperazine structure can enhance cytotoxicity against pancreatic cancer cells .

Medicine

The therapeutic potential of this compound is under investigation for several applications:

  • Drug Development: Ongoing research aims to identify new drugs targeting specific diseases through the compound's unique interactions with biological macromolecules.
  • Mechanism of Action: The compound's functional groups allow it to form hydrogen bonds and interact with various molecular targets, potentially modulating their activity .

Case Studies

Several case studies illustrate the compound's applications:

  • Anticancer Research : A study evaluated the activity of various piperazine derivatives against pancreatic cancer cell lines, revealing that modifications to the amino group significantly enhanced cytotoxicity .
  • Antimicrobial Development : Researchers synthesized derivatives of this compound to test their antibacterial properties against resistant strains, demonstrating promising results that warrant further exploration .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of piperazine derivatives have shown that structural variations can significantly impact absorption and metabolism, influencing their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallographic Stability : tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate exhibits a planar nitro group and chair-conformation piperazine ring, as confirmed by X-ray diffraction and DFT studies. This stability is critical for crystallography-guided drug design .
  • Electrostatic Potential: The amino group in the target compound increases electron density at the 3-position, favoring electrophilic aromatic substitution reactions .
  • Synthetic Scalability : Copper-catalyzed amination (e.g., ) offers cost-effective scalability compared to palladium-mediated couplings, though with moderate yields.

Biological Activity

Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate (CAS No. 193902-98-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂N₄O₄
  • Molecular Weight : 322.36 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Keep in a dark place at 2-8°C

Pharmacological Properties

This compound exhibits several biological activities, primarily linked to its structural components, including the piperazine ring and nitrophenyl moiety.

1. Anticancer Activity

Research indicates that compounds containing piperazine derivatives often display anticancer properties. For instance, derivatives similar to tert-butyl 4-(3-amino-2-nitrophenyl)piperazine have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-71.59 ± 0.11Induction of apoptosis via caspase activation
Hep3B>30HIF-1α inhibition without significant cytotoxicity

In one study, the compound exhibited significant cytotoxicity in MCF-7 cells with an IC₅₀ value lower than that of doxorubicin, indicating its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

Piperazine derivatives are also known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress markers. This activity is particularly relevant in diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis through the activation of caspases, leading to programmed cell death.
  • HIF-1α Inhibition : Modulates hypoxia-inducible factors that are crucial in tumor biology and inflammation.

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of piperazine derivatives, including this compound, against breast cancer cell lines. The findings revealed:

  • Enhanced apoptosis rates in treated cells.
  • Downregulation of Bcl-2 protein levels, which is associated with cell survival.

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Early animal models suggest promising results regarding tumor reduction and improved survival rates when administered with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. For example:

  • Step 1 : Coupling of tert-butyl piperazine-1-carboxylate with halogenated nitroarenes (e.g., 3-bromo-2-nitroaniline) under Buchwald-Hartwig amination conditions (Pd catalysts, ligand systems like XPhos, and bases such as Cs₂CO₃) .
  • Step 2 : Selective reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd) .
  • Critical parameters include temperature control (60–100°C for amination), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize byproducts like dehalogenated intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for nitrophenyl groups; tert-butyl signals at δ 1.4–1.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 377.18 for C₁₅H₂₁N₄O₄) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies) .

Q. What are the key intermediates derived from this compound in medicinal chemistry research?

  • Methodological Answer :

  • Bioactive analogs : The tert-butyl group is often cleaved (e.g., with TFA) to generate free piperazine intermediates for further functionalization, such as coupling with sulfonamides or acryloyl chlorides to create kinase inhibitors .
  • Nitro-to-amine conversion : The 3-amino-2-nitrophenyl moiety serves as a precursor for heterocyclic ring formation (e.g., benzimidazoles via cyclization with aldehydes) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up the preparation of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Purification challenges : Column chromatography may fail to separate regioisomers; switch to recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC .
  • Catalyst deactivation : Optimize Pd catalyst loading (5–10 mol%) and use degassed solvents to prevent oxidative side reactions .
  • Scale-up adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer and reduce side products .

Q. What strategies are employed to achieve regioselective nitration and amination on the phenylpiperazine scaffold?

  • Methodological Answer :

  • Directing groups : Use meta-directing groups (e.g., tert-butyl carbamate) to favor nitration at the 2-position .
  • Protection/deprotection : Temporarily protect the piperazine nitrogen with Boc to prevent undesired N-alkylation during nitrophenyl coupling .
  • Computational guidance : DFT calculations (e.g., using Gaussian) predict electrophilic aromatic substitution preferences based on electron density maps .

Q. How can computational modeling aid in optimizing reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Docking studies : Molecular docking (AutoDock Vina) screens derivatives for binding affinity to targets like kinases or GPCRs, prioritizing synthesis of high-scoring analogs .
  • Reaction trajectory analysis : Transition state modeling (e.g., with QM/MM methods) identifies energy barriers in key steps (e.g., amination), guiding solvent/catalyst selection .

Q. What crystallographic data validate the molecular structure of this compound, and how are they interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction confirms:

  • Bond angles/lengths : Piperazine ring puckering (chair conformation) and nitro group planarity .
  • Intermolecular interactions : Hydrogen bonding between the amine and carbonyl groups stabilizes the crystal lattice (e.g., N–H···O=C distances of 2.8–3.0 Å) .

Q. How do stereochemical outcomes in piperazine alkylation reactions impact the biological activity of derivatives?

  • Methodological Answer :

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to isolate enantiomers .
  • Activity correlation : Compare IC₅₀ values of enantiomers against targets (e.g., (R)-enantiomers show 10x higher potency for D2 receptor binding than (S)-forms) .

Q. What methods are used to design bioisosteres of this compound for improved pharmacokinetic properties?

  • Methodological Answer :

  • Nitro group replacement : Substitute with cyano or sulfonamide groups to reduce toxicity while retaining electron-withdrawing effects .
  • Piperazine ring modifications : Introduce sp³-hybridized azetidines or morpholines to enhance metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-amino-2-nitrophenyl)piperazine-1-carboxylate

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